molecular formula C8H11N3O2 B13541706 Methyl 3-amino-3-(pyrimidin-5-YL)propanoate

Methyl 3-amino-3-(pyrimidin-5-YL)propanoate

Cat. No.: B13541706
M. Wt: 181.19 g/mol
InChI Key: CEJWKLJDPIWSBV-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(pyrimidin-5-yl)propanoate is a chemical compound that features a pyrimidine ring attached to a propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-3-(pyrimidin-5-yl)propanoate typically involves the reaction of pyrimidine derivatives with appropriate ester and amine precursors. One common method includes the condensation of pyrimidine-5-carboxaldehyde with methyl 3-aminopropanoate under acidic or basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(pyrimidin-5-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, dihydropyrimidine derivatives, and various substituted pyrimidine compounds .

Scientific Research Applications

Methyl 3-amino-3-(pyrimidin-5-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-amino-3-(pyrimidin-5-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(pyrimidin-5-yl)propanoate
  • Methyl 3-amino-3-(2-chlorophenyl)propanoate
  • Methyl 3-(6-methylpyridin-3-yl)propanoate

Uniqueness

Methyl 3-amino-3-(pyrimidin-5-yl)propanoate is unique due to the presence of both an amino group and a pyrimidine ring, which confer specific chemical reactivity and potential biological activity. This combination makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

methyl 3-amino-3-pyrimidin-5-ylpropanoate

InChI

InChI=1S/C8H11N3O2/c1-13-8(12)2-7(9)6-3-10-5-11-4-6/h3-5,7H,2,9H2,1H3

InChI Key

CEJWKLJDPIWSBV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C1=CN=CN=C1)N

Origin of Product

United States

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